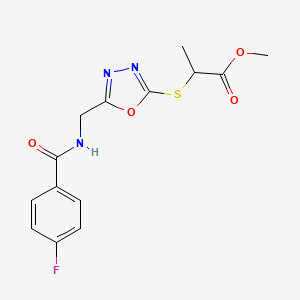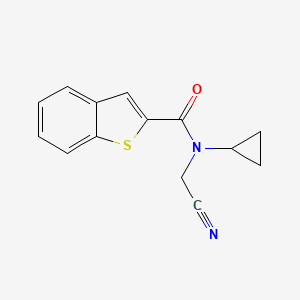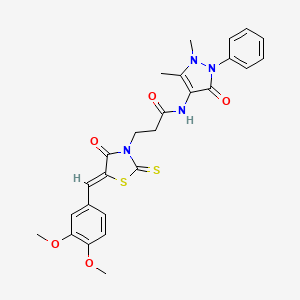
N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with several functional groups. It contains a thiadiazole ring, which is a type of heterocycle, and an amide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule and the angles and lengths of the chemical bonds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The amide group could participate in hydrolysis reactions, while the thiadiazole ring might undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could affect its solubility in different solvents .科学的研究の応用
Antimicrobial Activity
Compounds structurally related to N-(5-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methylbenzamide have been synthesized and shown to possess significant antimicrobial properties. For instance, a study focused on the synthesis and antimicrobial screening of derivatives incorporating the thiazole ring, demonstrating valuable therapeutic intervention potential against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Photodynamic Therapy
The compound has been linked to photodynamic therapy applications, particularly in the treatment of cancer. A study highlighted the synthesis of zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base, exhibiting high singlet oxygen quantum yield. These properties are essential for Type II photosensitizers in photodynamic therapy, suggesting a promising avenue for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Novel Compounds
Research has also focused on the synthesis of novel aromatic polyimides, with potential applications in materials science. The process involves the creation of new diamines and their polymerization, indicating a route to materials with desirable properties such as solubility in organic solvents and thermal stability (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Development of Quality Control Methods
For compounds showing potential as anticonvulsants, quality control methods are being developed to ensure their efficacy and safety. One study outlined the development of identification, impurity determination, and quantitative determination methods for a derivative showing high anticonvulsive activity, demonstrating the importance of rigorous quality control in the development of new pharmaceuticals (Sych, Bevz, Sych, Rakhimova, Yaremenko, & Perekhoda, 2018).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S2/c1-3-27-16-10-8-15(9-11-16)21-17(25)12-28-20-24-23-19(29-20)22-18(26)14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKVZKQHCNMZAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-ethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2653185.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2653187.png)
![N-(5-chloro-2-methylphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)
![6-[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(furan-2-ylmethyl)hexanamide](/img/structure/B2653189.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine](/img/structure/B2653190.png)
![Ethyl 3-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2653195.png)
![2-(4-Fluorophenyl)-1-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2653196.png)
![Ethyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2653198.png)
![5-[3-(4-butoxyphenyl)-1H-pyrazol-5-yl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B2653203.png)

![N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide](/img/structure/B2653205.png)